2-(4-Methylphenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
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Overview
Description
2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound that features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the reaction of 4-methylphenol with acetohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide
- 2-(4-Chlorophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide
- 2-(4-Bromophenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide
Uniqueness
2-(4-Methylphenoxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is unique due to the presence of the 4-methylphenoxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic and steric effects, which influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
308134-57-8 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H18N2O2/c1-15-9-11-17(12-10-15)22-14-18(21)20-19-13-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,20,21)/b8-5+,19-13+ |
InChI Key |
AXYBSAZZSURPLZ-ULKOKDFMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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